molecular formula C8H5ClF4O B1404431 1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene CAS No. 1404194-41-7

1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene

Cat. No.: B1404431
CAS No.: 1404194-41-7
M. Wt: 228.57 g/mol
InChI Key: MZGIDPKIFJVMPI-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene is an organic compound that features a benzene ring substituted with chloro, difluoromethoxy, difluoro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene typically involves the introduction of the chloro(difluoro)methoxy group onto a pre-functionalized benzene ring. One common method is the reaction of a difluoromethylating agent with a chloro-substituted benzene derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzene ring. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene exerts its effects involves interactions with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The chloro and difluoro groups can modulate the compound’s electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2,3-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c1-4-2-3-5(7(11)6(4)10)14-8(9,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGIDPKIFJVMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC(F)(F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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